3',4'-Dichloro-2'-(difluoromethoxy)phenacyl bromide
Description
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl bromide (CAS 1803832-65-6) is a halogenated aromatic compound characterized by a phenacyl bromide backbone substituted with two chlorine atoms at the 3' and 4' positions and a difluoromethoxy group at the 2' position . This compound is primarily utilized in pharmaceutical synthesis, where its reactive bromine atom facilitates nucleophilic substitution reactions, enabling the construction of heterocyclic frameworks or functionalized intermediates . Its structural complexity, combining electron-withdrawing chlorine and fluorine substituents, enhances its electrophilicity and stability under diverse reaction conditions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)4-1-2-5(11)7(12)8(4)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNOBQACNSJAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180513 | |
| Record name | Ethanone, 2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803717-63-6 | |
| Record name | Ethanone, 2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803717-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-[3,4-dichloro-2-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-2’-(difluoromethoxy)phenacyl bromide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenol and difluoromethoxybenzene.
Bromination: The phenolic compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Phenacyl Bromide: The brominated intermediate is then reacted with a suitable acylating agent, such as acetyl bromide, under acidic conditions to form the phenacyl bromide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-2’-(difluoromethoxy)phenacyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the phenacyl bromide to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Biological Applications
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl bromide has been investigated for its role as a biochemical probe in enzyme studies. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, potentially modulating their activity. Key areas of research include:
- Enzyme Mechanisms : The compound serves as a tool to understand various enzyme mechanisms by covalently modifying enzyme active sites.
- Cytotoxicity Studies : Initial studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including:
- Human Liver Cancer (HepG2)
- Human Colon Cancer (HT-29)
- Human Breast Cancer (MCF-7)
These effects are often assessed using the MTT assay to measure cell viability based on metabolic activity.
Medical Applications
The pharmacological properties of this compound are under exploration, particularly for its potential as an antimicrobial and anticancer agent. The presence of halogen atoms may enhance its bioactivity and interaction with biological targets:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, warranting further investigation into its mechanism.
- Anticancer Properties : The compound's ability to induce apoptosis and inhibit proliferation in cancer cells shows promise for therapeutic development.
Industrial Applications
In the realm of industrial chemistry, this compound is utilized in the synthesis of specialty chemicals and advanced materials:
- Reagent in Organic Synthesis : It acts as a precursor for synthesizing more complex molecules due to its reactivity.
- Development of Advanced Materials : Its unique chemical properties make it suitable for creating materials with specific functionalities.
Mechanism of Action
The mechanism by which 3’,4’-Dichloro-2’-(difluoromethoxy)phenacyl bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenacyl bromide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Phenacyl Bromides
Key Insights :
- Positional Effects : Chlorine at 3',4' (vs. 4',5' or 2',6') optimizes steric and electronic effects for nucleophilic substitutions, as seen in higher yields during heterocycle synthesis compared to 2',6'-dichloro derivatives .
- Halogen Influence : Bromine’s superior leaving-group ability over chlorine (e.g., in phenacyl chloride) enhances reactivity in alkylation and photoredox reactions .
Key Insights :
- Substituent Impact : The difluoromethoxy group in 3',4'-dichloro derivatives improves solubility in polar solvents (e.g., DMF), aiding in heterogeneous catalysis .
- Reaction Efficiency : Compared to phenacyl chloride, brominated analogues exhibit higher yields due to faster leaving-group dissociation .
Table 3: Functional Performance in Antimicrobial and Photocatalytic Systems
Biological Activity
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered attention due to its potential biological activities. The compound's unique structural features, including the difluoromethoxy group and multiple chlorine atoms, suggest significant reactivity and possible therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, cytotoxicity, and potential applications in medicinal chemistry.
- Molecular Formula : CHBrClFO
- Molecular Weight : Approximately 333.94 g/mol
- Structure : The compound features a phenacyl moiety, which is common in biologically active compounds.
The mechanism of action for this compound involves its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, potentially altering the structure and function of target molecules such as proteins and nucleic acids.
Cytotoxicity Studies
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that halogenated phenacyl derivatives can inhibit the proliferation of cancer cells, including:
- Human Liver Cancer (HepG2)
- Human Colon Cancer (HT-29)
- Human Breast Cancer (MCF-7)
The cytotoxicity is often assessed using the MTT assay, which measures cell viability based on metabolic activity. Preliminary results suggest that this compound may also demonstrate similar inhibitory effects .
Structure-Activity Relationship (SAR)
The presence of halogen atoms and the difluoromethoxy group in the molecular structure enhances lipophilicity and bioavailability, which are crucial for interaction with biological targets. Studies on related compounds have shown that variations in substituents significantly affect their biological activity. For example, introducing additional halogens or modifying the functional groups can enhance or reduce cytotoxic effects .
Case Studies
- Anticancer Activity : A study evaluated various phenacyl derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 20 µM against several cancer cell lines, demonstrating promising anticancer properties .
- Mechanistic Insights : Another investigation focused on the electrophilic nature of phenacyl derivatives, revealing that these compounds could form adducts with thiol groups in proteins, leading to altered protein function and subsequent apoptosis in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
